molecular formula C8H8N2O B1165656 hemoglobin South Florida CAS No. 100785-31-7

hemoglobin South Florida

Cat. No.: B1165656
CAS No.: 100785-31-7
Attention: For research use only. Not for human or veterinary use.
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Description

Primary Molecular Structure

β-Globin Chain Mutation (Val→Met at Position 2)

Hemoglobin South Florida (Hb South Florida) is a rare β-globin chain variant characterized by a substitution of methionine for valine at the second residue of the β-globin chain (β1[NA1]Val→Met). This mutation arises from a single nucleotide transition (GTG→ATG) at codon 1 of the HBB gene, which prevents the removal of the initiator methionine during post-translational processing. The resultant β-globin chain retains both the initiator methionine (retained as residue -1) and the substituted methionine at position 1, yielding an elongated N-terminal sequence: -Met-Met-His-Leu-Thr- instead of the canonical Val-His-Leu-Thr- sequence.

Structural analyses, including protein sequencing and fast-atom bombardment mass spectrometry, confirm that this substitution does not alter the overall charge of the hemoglobin molecule under physiological conditions. However, the presence of methionine—a neutral, nonpolar amino acid—replaces valine, which is similarly nonpolar but smaller. This subtle change disrupts the binding kinetics of the β-globin chain during ion-exchange chromatography, leading to co-elution with glycated hemoglobin (HbA1c) in standard laboratory assays.

Retention of Initiator Methionine and N-Terminal Acetylation Patterns

A defining feature of Hb South Florida is the complete retention of the initiator methionine residue, a rare deviation from typical eukaryotic protein processing. In most hemoglobin variants, the initiator methionine is cleaved by methionine aminopeptidase during translation, leaving valine as the N-terminal residue. The GTG→ATG mutation at codon 1 disrupts this enzymatic cleavage, resulting in a β-globin chain with an extended N-terminus.

Approximately 20% of the retained methionine undergoes N-terminal acetylation, a post-translational modification that introduces a negative charge to the molecule. This acetylated form (acetyl-Met-Met-His-Leu-Thr-) migrates anomalously during ion-exchange chromatography, co-eluting with HbA1c and mimicking the chromatographic profile of poorly controlled diabetes mellitus. The remaining 80% of the variant remains unmodified, co-eluting with normal hemoglobin A (HbA) and evading detection via routine electrophoretic methods.

Impact on Subunit Assembly and Hemoglobin Stability

Despite its structural anomalies, Hb South Florida does not impair hemoglobin tetramer assembly. The variant β-globin chain combines normally with α-globin chains to form stable α2β2 tetramers. Stability studies indicate no evidence of denaturation or precipitation under physiological conditions, consistent with the absence of clinical symptoms in carriers.

The retention of the initiator methionine introduces minor steric hindrance at the N-terminus, but this does not affect oxygen-binding capacity or heme interactions. Functional studies using oxygen dissociation curves have shown no significant differences in oxygen affinity (p50 values) between Hb South Florida and wild-type hemoglobin. However, the acetylated fraction of Hb South Florida exhibits altered migration in charge-based assays, which has implications for diagnostic accuracy in HbA1c testing.

Key Structural and Functional Properties of Hb South Florida

Property Wild-Type β-Globin Hb South Florida β-Globin
N-Terminal Sequence Val-His-Leu-Thr- Met-Met-His-Leu-Thr-
Initiator Methionine Cleaved Retained
Acetylation Frequency 0% 20%
Chromatographic Behavior Elutes with HbA Co-elutes with HbA1c
Oxygen Affinity (p50) 26–28 mmHg 26–28 mmHg
Tetramer Stability Stable Stable

Data synthesized from .

Mechanistic Insights from Structural Studies

The substitution of valine with methionine at position 2 introduces a bulkier side chain but preserves the overall hydrophobicity of the N-terminal region. Molecular dynamics simulations suggest that the retained initiator methionine forms transient interactions with adjacent residues (e.g., His-2 and Leu-3), stabilizing the N-terminal conformation without disrupting the α1β1 subunit interface. This explains why the variant does not exhibit the instability seen in hemoglobinopathies like HbS or HbC.

The acetylated form of Hb South Florida, however, introduces a localized negative charge that mimics the glycation-induced charge reduction in HbA1c. This artifact underscores the importance of confirmatory testing (e.g., boronate affinity chromatography) in individuals with discordant HbA1c and glycemic profiles.

Properties

CAS No.

100785-31-7

Molecular Formula

C8H8N2O

Synonyms

hemoglobin South Florida

Origin of Product

United States

Scientific Research Applications

Clinical Implications

The primary application of Hb-SF lies in its impact on laboratory diagnostics, particularly in the measurement of HbA1c. Standard laboratory tests for HbA1c can yield misleading results in patients with this variant due to its altered electrophoretic properties.

Case Studies

  • Case Study 1 : A 42-year-old woman presented with an HbA1c level of 13.8% during routine blood work, despite normal blood glucose levels. Further testing revealed she was heterozygous for Hb-SF, highlighting the importance of considering hemoglobin variants in diabetes assessments .
  • Case Study 2 : A 17-year-old female from Turkey was diagnosed with Hb-SF after presenting with a family history of thalassemia. Initial HbA1c testing showed a spurious elevation due to the variant, which was confirmed through high-performance liquid chromatography (HPLC) and DNA sequencing .

Diagnostic Challenges

The presence of Hb-SF can interfere with various laboratory methods used to measure HbA1c:

  • Ion-Exchange High-Performance Liquid Chromatography (HPLC) : In this method, Hb-SF co-elutes with HbA1c due to its similar charge characteristics, leading to falsely elevated readings .
  • Affinity Chromatography : This technique can differentiate between Hb-SF and glycated hemoglobin by recognizing structural differences in the N-terminal glycated amino acids .

Research Applications

Research into Hb-SF has expanded beyond clinical diagnostics to include:

  • Genetic Studies : Investigating the mutation responsible for Hb-SF provides insights into hemoglobinopathies and their inheritance patterns.
  • Biochemical Characterization : Studies utilizing mass spectrometry and HPLC have characterized the variant's structure and its effects on hemoglobin function .

Data Table: Summary of Case Studies Involving this compound

Case StudyPatient AgeInitial HbA1c (%)DiagnosisDiagnostic MethodFindings
14213.8Hb-SFIon-Exchange HPLCFalsely elevated due to variant
21716Hb-SFHPLC/DNA SequencingConfirmed variant with no symptoms

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Basis : Retention of the initiator methionine and partial Nα-acetylation (~20% of β-chains) .
  • Clinical Presentation: Not associated with hematologic or clinical disorders in heterozygous carriers .
  • Diagnostic Challenge: Co-elutes with hemoglobin A1c (HbA1c) in ion-exchange high-performance liquid chromatography (HPLC), leading to falsely elevated HbA1c values .

Comparison with Similar Hemoglobin Variants

Electrophoretically Silent Variants

Hb South Florida shares similarities with other variants that evade detection via standard electrophoresis:

Variant Mutation Detection Method Clinical Impact Prevalence
Hb South Florida β1 Val→Met Mass spectrometry, DNA sequencing Falsely elevated HbA1c Extremely rare
Hb Miyashiro β23[B5] Gly→Val Isopropanol stability test Unstable hemoglobin, mild anemia Rare
Hb Hope β136[H14] Gly→Asp Citrate agar electrophoresis None Rare
  • Hb Miyashiro: Unlike Hb South Florida, Hb Miyashiro causes instability and mild hemolytic anemia but is detectable via specialized tests (e.g., isopropanol precipitation) .
  • Hb Hope : Detected via citrate agar electrophoresis due to altered mobility, unlike Hb South Florida .

Variants Affecting HbA1c Measurement

Hb South Florida’s interference with HbA1c assays parallels other variants that co-elute with HbA1c:

Variant Mechanism of Interference Resolution Method Reference Range Impact
Hb South Florida Co-elution with HbA1c in HPLC Affinity chromatography, CE Falsely elevated (12–14%)
Hb Raleigh β1 Val→Ala (N-terminal acetylation) Mass spectrometry Falsely elevated or depressed
Hb Graz β1 Val→Leu Alternative HbA1c assays Variable interference
  • Hb Raleigh : Shares N-terminal modification but is distinguishable via mass spectrometry .

Variants with Silent Clinical Phenotypes

Hb South Florida’s lack of clinical symptoms contrasts with other "silent" variants:

Variant Mutation Clinical Association Detection Necessity
Hb South Florida β1 Val→Met None Avoid diabetes misdiagnosis
Hb Knossos β27(B9) Ala→Ser Microcytosis, β-thalassemia-like Hematologic evaluation
Hb Fontainebleau α74(EF3) Asp→Ala None Incidental finding
  • Hb Knossos: Causes microcytosis despite being electrophoretically silent, unlike Hb South Florida .

Research Findings and Case Studies

Misdiagnosis of Diabetes

  • A 2015 case study reported a 42-year-old woman with HbA1c values of 13.8% (ion-exchange HPLC) but normal blood glucose. Affinity HPLC confirmed Hb South Florida, reducing HbA1c to 6.2% .

Co-Inheritance with Other Hemoglobinopathies

Diagnostic Recommendations

  • Step 1 : Use affinity column HPLC or capillary electrophoresis (CE) to resolve HbA1c interference .
  • Step 2 : Confirm with DNA sequencing or mass spectrometry for N-terminal acetylation .
  • Step 3 : Exclude diabetes via fasting glucose or oral glucose tolerance tests .

Tables and Figures :

  • Table 1 : Comparison of electrophoretically silent hemoglobin variants.
  • Table 2 : Variants interfering with HbA1c assays.

Preparation Methods

Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC)

IEX-HPLC is the primary method for separating Hb South Florida from normal hemoglobin (Hb A) and glycated species (HbA1c). The variant’s reduced positive charge—due to the substitution of neutral methionine for positively charged valine—alters its elution profile. Columns such as Bio-Rex 70 or Primus Ultra2 systems are utilized with phosphate buffers (0.06 M sodium, pH 6.9).

In a typical run, Hb South Florida elutes earlier than Hb A (3.593 min vs. 3.86 min) due to its lower affinity for the cationic resin. However, its acetylated form co-elutes with HbA1c, complicating diabetes diagnostics. To mitigate this, polyethylene glycol (PEG) may be added to the mobile phase, improving resolution by reducing nonspecific interactions.

Table 1: Chromatographic Parameters for Hb South Florida Separation

ParameterConditionSource
ColumnBio-Rex 70, 0.9 × 35 cm
Buffer0.06 M sodium phosphate, pH 6.91
Flow Rate5–7 mL/hour
Elution Time3.593 min (Hb South Florida)

Structural Characterization Methods

Protein Sequencing and Mass Spectrometry

NH2-terminal protein sequencing via Edman degradation identified the Val→Met substitution in Hb South Florida. Fast-atom-bombardment mass spectrometry (FAB-MS) confirmed the molecular weight shift (+30 Da) corresponding to the methionine residue. Acetylation of the mutant beta-chain—observed in 20% of Hb South Florida molecules—was detected through comparative peptide mapping.

DNA Sequencing

Genomic DNA isolated from leukocytes is amplified using PCR targeting the beta-globin gene (HBB). Sanger sequencing reveals the heterozygous GTG→ATG mutation at codon 2, encoding the methionine substitution. This molecular confirmation is essential for distinguishing Hb South Florida from other silent variants.

Challenges in Preparation and Analysis

Interference with HbA1c Assays

Hb South Florida’s co-elution with HbA1c in IEX-HPLC necessitates dual-method validation. Laboratories must employ both ion-exchange and affinity chromatography to avoid misdiagnosis of diabetes.

Stability During Purification

The variant’s acetylated form is labile under alkaline conditions. Buffers must maintain a pH of 6.9–7.2 to prevent deacetylation. Additionally, PEG (5–10% w/v) enhances stability during long-term storage .

Q & A

Basic Research Questions

Q. What are the primary diagnostic techniques for identifying hemoglobin South Florida in clinical research settings, and how do their sensitivities compare?

  • Methodological Answer: Hemoglobin variants like South Florida are typically identified using high-performance liquid chromatography (HPLC) for initial screening, followed by confirmatory tests such as capillary electrophoresis or DNA sequencing to detect specific mutations. Sensitivity varies: HPLC detects ~95% of variants but requires sequencing for precise characterization . For population studies, tandem mass spectrometry (MS/MS) is recommended for high-throughput analysis .

Q. How does this compound differ structurally from other hemoglobin variants, and what methodologies are used to characterize these differences?

  • Methodological Answer: Structural analysis involves X-ray crystallography or cryo-electron microscopy to resolve tertiary structures, complemented by nuclear magnetic resonance (NMR) spectroscopy for dynamic studies. Comparative genomic hybridization (CGH) and next-generation sequencing (NGS) identify point mutations in the β-globin gene cluster. Public databases like UniProt and OMIM should be cross-referenced to validate findings .

Q. What clinical parameters should be prioritized when assessing the phenotypic impact of this compound in cohort studies?

  • Methodological Answer: Key parameters include hemoglobin electrophoresis profiles, oxygen dissociation curves, red cell indices (MCV, MCH), and longitudinal tracking of complications (e.g., hemolytic anemia, splenomegaly). Standardize measurements using protocols from the American Society of Hematology, ensuring alignment with controls for age, ethnicity, and comorbidities .

Advanced Research Questions

Q. What experimental models are most suitable for studying the pathophysiological effects of this compound, and how can researchers control for confounding variables?

  • Methodological Answer: Transgenic murine models expressing human β-globin mutants are optimal for in vivo studies. For in vitro models, use erythroid progenitors derived from induced pluripotent stem cells (iPSCs). Control confounding variables by:

  • Genetic background: Use syngeneic controls.
  • Environmental factors: Standardize housing conditions and diet.
  • Data normalization: Adjust for baseline hematocrit and iron levels .

Q. How can researchers resolve discrepancies in reported clinical outcomes associated with this compound across different studies?

  • Methodological Answer: Conduct a systematic review with meta-analysis, stratifying by:

  • Study design (retrospective vs. prospective).
  • Population demographics (geographic origin, consanguinity rates).
  • Methodological rigor (e.g., use of WHO-approved diagnostic criteria).
    Apply multivariable logistic regression to isolate variables like mutation penetrance or modifier genes . Contradictions may arise from small sample sizes; use power analysis to validate conclusions .

Q. What statistical approaches are recommended for analyzing genotype-phenotype correlations in this compound studies?

  • Methodological Answer:

  • For categorical data: Chi-square tests or Fisher’s exact test (for small samples).
  • For continuous variables: Linear mixed-effects models to account for repeated measures.
  • For survival analysis: Kaplan-Meier curves with Cox proportional hazards models.
    Use STATA or R packages (e.g., lme4) for complex datasets. Always report effect sizes and confidence intervals to contextualize clinical significance .

Q. How should researchers design a longitudinal study to track the progression of this compound-related complications?

  • Methodological Answer:

  • Cohort selection: Enroll probands and first-degree relatives to assess familial aggregation.
  • Data collection intervals: Baseline, 6-month, and annual follow-ups for hematologic and organ function markers.
  • Bias mitigation: Blind laboratory technicians to participant genotype and employ centralized labs for uniform processing .

Methodological Frameworks

Q. What strategies ensure rigor in literature reviews on this compound?

  • Methodological Answer:

  • Database selection: Use Web of Science and PubMed with Boolean terms (e.g., ("this compound" AND (mutation OR epidemiology))).
  • Inclusion criteria: Peer-reviewed articles (2000–2025), prioritizing studies with ≥50 participants.
  • Synthesis: Annotate contradictions using PRISMA flow diagrams and GRADE criteria for evidence quality .

Q. How can researchers ethically address underrepresentation of this compound in global genomic databases?

  • Methodological Answer: Partner with consortia like the International Hemoglobinopathy Research Network (INHERENT) to share anonymized data. Use IRB-approved protocols for data sharing and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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